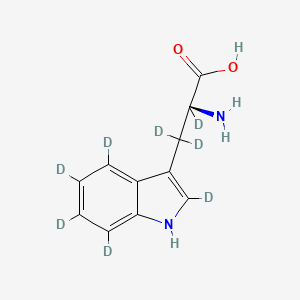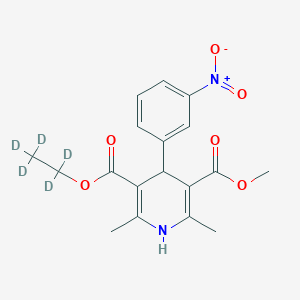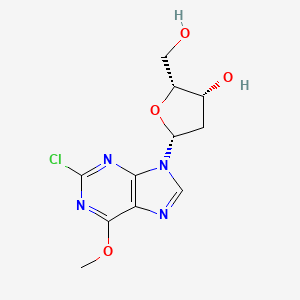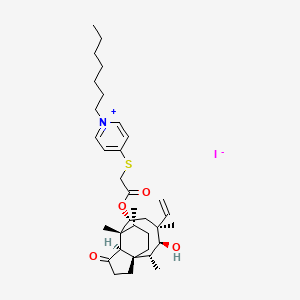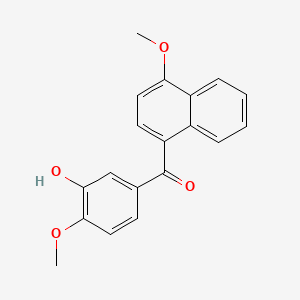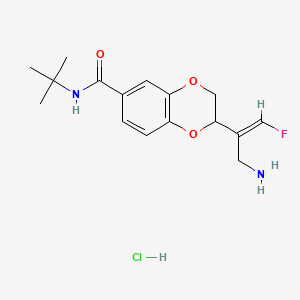
Theobromine-d3 (7-methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theobromine-d3 is a deuterated form of theobromine, a naturally occurring alkaloid found in cacao plants. Theobromine, chemically known as 3,7-dimethylxanthine, is a methylxanthine derivative similar to caffeine and theophylline. The deuterated version, Theobromine-d3, contains three deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Theobromine-d3 typically involves the deuteration of theobromine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, theobromine can be reacted with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Theobromine-d3 may involve large-scale deuteration processes using deuterated solvents and catalysts. The process often includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Theobromine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert theobromine to other methylxanthine derivatives.
Substitution: Theobromine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Xanthine and other oxidized methylxanthine derivatives.
Reduction: Reduced forms of theobromine, such as theophylline.
Substitution: Halogenated theobromine derivatives.
Aplicaciones Científicas De Investigación
Theobromine-d3 is widely used in scientific research due to its stable isotopic nature. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of methylxanthines in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating respiratory diseases and its neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Theobromine-d3 exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it promotes the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and reduced fatigue. Additionally, it stimulates the medullary, vagal, vasomotor, and respiratory centers, resulting in bradycardia, vasoconstriction, and increased respiratory rate .
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): A more potent central nervous system stimulant.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Xanthine: The parent compound of methylxanthines, involved in purine metabolism
Theobromine-d3 stands out due to its specific applications in research and its unique isotopic composition, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
3-methyl-7-(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3 |
Clave InChI |
YAPQBXQYLJRXSA-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C |
SMILES canónico |
CN1C=NC2=C1C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




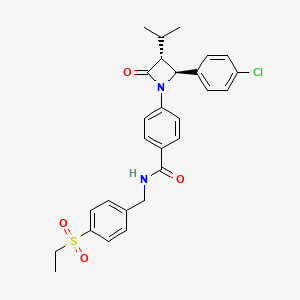
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
